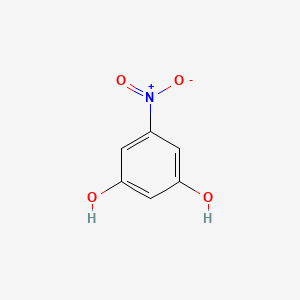
5-Nitro-l,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-l,3-benzenediol: is an organic compound with the molecular formula C6H5NO4 It is a derivative of benzene, where two hydroxyl groups are positioned at the 1 and 3 positions, and a nitro group is attached at the 5 position
准备方法
Synthetic Routes and Reaction Conditions: 5-Nitro-l,3-benzenediol can be synthesized through the nitration of resorcinol (benzene-1,3-diol). The nitration process involves the introduction of a nitro group into the aromatic ring of resorcinol. This is typically achieved by reacting resorcinol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In industrial settings, the production of 5-nitrobenzene-1,3-diol follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The reaction mixture is then neutralized, and the product is purified through recrystallization or other suitable methods.
化学反应分析
Types of Reactions:
Oxidation: 5-Nitro-l,3-benzenediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, forming quinones.
Reduction: The nitro group in 5-nitrobenzene-1,3-diol can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group or hydroxyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or tin (Sn) with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-aminoresorcinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Antimicrobial Activity
Research has demonstrated that 5-nitro-1,3-benzenediol exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a natural preservative or therapeutic agent .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Potential
5-Nitro-1,3-benzenediol has been investigated for its anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways.
Case Study: Anticancer Activity
A peer-reviewed study focused on breast cancer cell lines showed that treatment with 5-nitro-1,3-benzenediol led to a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, indicating its potential as a lead compound for new cancer therapies .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induces apoptosis |
| HeLa (Cervical Cancer) | 30 | Disrupts cellular signaling |
Industrial Applications
In industrial contexts, 5-nitro-1,3-benzenediol is utilized in the production of dyes and pigments due to its stable chemical properties. Its ability to form colored complexes makes it valuable in textile and paint industries.
Table: Industrial Uses of 5-Nitro-1,3-benzenediol
| Application | Description |
|---|---|
| Dyes | Used as an intermediate for dye production |
| Pigments | Contributes to color stability in formulations |
作用机制
The mechanism of action of 5-nitrobenzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. This oxidative stress can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
3,5-Dihydroxynitrobenzene: Similar structure but with different substitution patterns.
5-Nitroresorcinol: Another name for 5-nitrobenzene-1,3-diol.
4-Nitrobenzene-1,3-diol: A positional isomer with the nitro group at the 4 position instead of the 5 position.
Uniqueness: 5-Nitro-l,3-benzenediol is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of both hydroxyl and nitro groups in specific positions allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C6H5NO4 |
|---|---|
分子量 |
155.11 g/mol |
IUPAC 名称 |
5-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H5NO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H |
InChI 键 |
VNIXZWLYQDIGNU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1O)O)[N+](=O)[O-] |
同义词 |
5-nitroresorcinol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















